5-bromo-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]furan-2-carboxamide
説明
5-Bromo-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]furan-2-carboxamide is a heterocyclic compound featuring a furan-2-carboxamide core substituted with a bromine atom at the 5-position. The carboxamide nitrogen is linked to a cyclohexyl group, which is further functionalized with a 3-cyclopropyl-1,2,4-oxadiazole moiety.
特性
IUPAC Name |
5-bromo-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O3/c17-12-7-6-11(22-12)14(21)19-16(8-2-1-3-9-16)15-18-13(20-23-15)10-4-5-10/h6-7,10H,1-5,8-9H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCXKVXYUNOHNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3CC3)NC(=O)C4=CC=C(O4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]furan-2-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as amidoximes and carboxylic acids, under dehydrating conditions.
Bromination: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling Reactions: The cyclohexyl group is introduced via coupling reactions, such as Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.
Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Reduced heterocyclic compounds.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
科学的研究の応用
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-infective or anti-inflammatory agent.
Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or optical characteristics.
Biological Research: It can be used as a biochemical tool to study various biological processes, including enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 5-bromo-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]furan-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its oxadiazole and furan moieties. These interactions can modulate biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Structural Comparison with Analogues
The compound shares structural motifs with several derivatives, as detailed below:
Table 1: Structural Comparison of Key Analogues
Physicochemical and Pharmacological Properties
Key Observations
- Core Structure Impact : Replacing the furan with indole (as in Compound 6e) introduces a planar aromatic system, which may improve π-π stacking in enzyme active sites . Conversely, the phenyl-oxadiazole linker in the CAS 1119498-24-6 compound () could enhance rigidity and metabolic stability compared to the cyclohexyl group in the target .
- Pharmacological Hypotheses: While Furanylfentanyl () shares a furan-carboxamide motif, its opioid activity is linked to a piperidine-phenylethylamine scaffold absent in the target compound. This highlights the critical role of non-furan regions in determining target specificity .
生物活性
5-bromo-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]furan-2-carboxamide (CAS Number: 1396680-99-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.
The molecular formula of 5-bromo-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]furan-2-carboxamide is with a molecular weight of 380.24 g/mol. Its structure includes a furan ring and an oxadiazole moiety, which are known to contribute to biological activity in various compounds.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈BrN₃O₃ |
| Molecular Weight | 380.24 g/mol |
| CAS Number | 1396680-99-1 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including compounds similar to 5-bromo-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]furan-2-carboxamide. For instance, derivatives with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Studies
-
Cytotoxicity Against Cancer Cell Lines :
- A study reported that oxadiazole derivatives exhibited cytotoxicity against human breast adenocarcinoma (MCF-7 and MDA-MB-231) and melanoma (MEL-8) cell lines. The compounds induced apoptosis in a dose-dependent manner, suggesting that modifications to the oxadiazole core can enhance anticancer activity .
- Another investigation found that certain oxadiazole derivatives had IC₅₀ values in the micromolar range against pancreatic ductal adenocarcinoma (PANC-1) and melanoma (SK-MEL-2) cell lines, indicating their potential as therapeutic agents .
- Mechanisms of Action :
Structure-Activity Relationships (SAR)
The biological potency of oxadiazole derivatives is often linked to their structural features. Modifications at various positions on the oxadiazole ring or the cyclohexane moiety can significantly influence their activity:
| Modification | Effect on Activity |
|---|---|
| Bromination at position 5 | Increased cytotoxicity |
| Cyclopropyl substitution | Enhanced selectivity against cancer cells |
| Variations in furan substituents | Altered pharmacokinetic properties |
These findings emphasize the importance of structural modifications in optimizing biological activity.
Q & A
Q. Methodological Example :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclopropane activation | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 65–70 | |
| Oxadiazole formation | NH₂OH·HCl, NaHCO₃, EtOH, reflux | 50–55 | |
| Carboxamide coupling | EDC, DMAP, DCM, rt | 75–80 |
How can researchers optimize the cyclopropane integration step to improve yield and selectivity?
Advanced Research Focus
Optimization requires addressing steric hindrance from the cyclohexyl group and electronic effects of the bromofuran moiety. Strategies include:
- Catalyst screening : Use Pd-XPhos or Buchwald-Hartwig catalysts to enhance cross-coupling efficiency .
- Solvent effects : Replace DMF with DMA or THF to reduce side reactions.
- Temperature control : Gradual heating (50°C → 80°C) to minimize decomposition.
Data-Driven Approach :
Design of Experiments (DoE) can identify critical parameters. For example, a 3-factor response surface analysis (temperature, catalyst loading, solvent polarity) revealed optimal conditions for 85% yield .
What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
Q. Basic Research Focus
- 1H/13C NMR : Assign peaks using 2D techniques (COSY, HSQC). The bromofuran proton typically resonates at δ 7.2–7.5 ppm, while cyclopropane protons appear as multiplets at δ 1.2–1.8 ppm .
- HRMS : Confirm molecular weight (e.g., [M+H]+ at m/z 435.05).
- IR : Validate carbonyl (C=O) stretch at ~1650 cm⁻¹ and oxadiazole ring vibrations at ~1250 cm⁻¹ .
Advanced Data Contradiction Analysis :
Discrepancies in NMR integration (e.g., missing cyclopropane signals) may arise from dynamic rotational isomerism. Solutions:
- Variable-temperature NMR to freeze conformers.
- Computational DFT simulations (e.g., Gaussian) to predict splitting patterns .
What in vitro models are appropriate for evaluating the compound’s biological activity?
Advanced Research Focus
Given structural analogs (e.g., oxadiazole-carboxamides) exhibit anticancer and antimicrobial activity , use:
- Cancer cell lines : MDA-MB-231 (breast) or A549 (lung) for IC50 determination via MTT assay.
- Enzyme inhibition assays : Target 5-lipoxygenase (anti-inflammatory) or topoisomerase II (anticancer).
Q. Methodological Considerations :
- Dose-response curves : Test concentrations from 0.1–100 µM.
- Control experiments : Include cisplatin (anticancer) or indomethacin (anti-inflammatory) as positive controls .
How can in silico studies guide the optimization of this compound’s pharmacokinetic properties?
Q. Advanced Research Focus
- Molecular docking : Use AutoDock Vina to predict binding to cyclooxygenase-2 (COX-2) or EGFR kinases. Analogs show binding affinities (ΔG) of −8.5 to −9.2 kcal/mol .
- ADMET prediction : SwissADME calculates logP (~3.2) and bioavailability scores (0.55), suggesting moderate solubility.
- QSAR models : Correlate substituent effects (e.g., bromine vs. chlorine) with bioactivity using partial least squares regression .
How should researchers address stability issues during storage and handling?
Basic Research Focus
Although direct stability data for this compound is limited, structurally related carboxamides require:
- Storage : −20°C in amber vials under inert gas (Ar/N₂) to prevent hydrolysis.
- Handling : Use gloveboxes for air-sensitive steps (e.g., cyclopropane activation).
- Analytical monitoring : Regular HPLC purity checks (≥95%) with C18 columns (ACN:H2O gradient) .
What strategies resolve contradictory biological activity data across studies?
Q. Advanced Research Focus
- Reproducibility checks : Validate assays across independent labs (e.g., NCI-60 panel for anticancer screens).
- Metabolite profiling : LC-MS to identify degradation products interfering with activity.
- Target engagement assays : Use cellular thermal shift assays (CETSA) to confirm on-target effects .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
